Isopropyl mandelate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

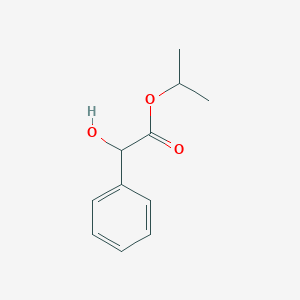

propan-2-yl 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-11(13)10(12)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJJMBMUZTUIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201285542 | |

| Record name | 1-Methylethyl α-hydroxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4118-51-8 | |

| Record name | 1-Methylethyl α-hydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4118-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl mandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004118518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl mandelate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylethyl α-hydroxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Situating Isopropyl Mandelate in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties of Isopropyl Mandelate

Authored for Researchers, Scientists, and Drug Development Professionals

This compound (propan-2-yl 2-hydroxy-2-phenylacetate) is an ester of significant interest in the pharmaceutical and materials science sectors. As a derivative of mandelic acid, a well-known alpha-hydroxy acid, it possesses a chiral center, rendering it a valuable molecule in stereoselective synthesis and analysis. Its relevance is underscored by its designation as a known impurity (Impurity D) in the manufacturing of Pregabalin, an anticonvulsant and anxiolytic medication.[1][2] This guide provides a comprehensive exploration of the core chemical properties, reactivity, and analytical characterization of this compound, offering field-proven insights for professionals engaged in its synthesis, handling, or analysis.

Core Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in various chemical and biological systems. This compound is typically supplied as a white, low-melting solid.[3] Its key physicochemical parameters are summarized below, providing a quantitative foundation for its handling and application.

| Property | Value | Source |

| CAS Number | 4118-51-8 | [1][2][4] |

| Molecular Formula | C₁₁H₁₄O₃ | [3][4][5] |

| Molecular Weight | 194.23 g/mol | [1][4][5] |

| Boiling Point | 291.8 °C at 760 mmHg (estimated) | [1][5][6] |

| Density | 1.117 g/cm³ | [1] |

| Flash Point | 119.4 °C (247.0 °F) (estimated) | [1][5][6] |

| Solubility | Slightly soluble in Chloroform and Methanol.[3] Estimated water solubility of 8728 mg/L at 25 °C.[5][6] | [3][5][6] |

| LogP (o/w) | 1.67 - 1.78 (estimated) | [1][6] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis and Chemical Reactivity

The chemical behavior of this compound is primarily governed by its ester and secondary alcohol functional groups. Understanding its synthesis and degradation pathways is critical for process optimization and stability studies.

Synthesis Pathway: Fischer-Speier Esterification

The most direct and common method for synthesizing this compound is the Fischer-Speier esterification of mandelic acid with isopropyl alcohol. This acid-catalyzed condensation reaction is a cornerstone of organic synthesis.

The causality behind this choice of protocol lies in its efficiency and the relative low cost of the starting materials and catalyst. The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the mandelic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the hydroxyl group of isopropyl alcohol. The reaction is reversible, and thus, to drive the equilibrium towards the product (the ester), it is common practice to either use an excess of the alcohol reactant or to remove water as it is formed.

Caption: Fischer esterification workflow for this compound synthesis.

Experimental Protocol: Generalized Fischer Esterification

-

Reactor Setup: Charge a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, for water removal) with mandelic acid and an excess of isopropyl alcohol (e.g., 3-5 equivalents).

-

Catalyst Addition: Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the molar amount of mandelic acid).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be further purified by column chromatography or distillation under reduced pressure.

Chemical Reactivity: Hydrolysis

As an ester, this compound is susceptible to hydrolysis, which cleaves the ester bond to yield the parent carboxylic acid (mandelic acid) and alcohol (isopropyl alcohol). This reaction can be catalyzed by either acid or base and is a critical consideration for the stability and storage of the compound, particularly in aqueous or non-neutral pH environments.

Base-catalyzed hydrolysis (saponification) is irreversible and typically proceeds more rapidly than acid-catalyzed hydrolysis, which is an equilibrium process.[7] Understanding this degradation pathway is vital for drug formulation, where the formation of impurities over time can impact efficacy and safety.

Caption: Hydrolysis pathway of this compound.

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound requires a suite of spectroscopic techniques. The expected spectral features provide a self-validating system for confirming the molecular structure.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm.

-

Benzylic Proton (CH-OH): A singlet or doublet around δ 5.0-5.2 ppm.

-

Isopropyl Methine Proton (CH(CH₃)₂): A septet around δ 5.0-5.1 ppm, coupled to the six methyl protons.

-

Hydroxyl Proton (OH): A broad singlet, with a chemical shift that is dependent on concentration and solvent.

-

Isopropyl Methyl Protons ((CH₃)₂): A doublet around δ 1.2-1.3 ppm, integrating to 6H.

-

-

¹³C NMR: The carbon spectrum will corroborate the structure.

-

Ester Carbonyl (C=O): A signal in the δ 170-175 ppm region.

-

Aromatic Carbons (C₆H₅): Multiple signals between δ 125-140 ppm.

-

Benzylic Carbon (CH-OH): A signal around δ 70-75 ppm.

-

Isopropyl Methine Carbon (CH(CH₃)₂): A signal around δ 68-70 ppm.

-

Isopropyl Methyl Carbons ((CH₃)₂): A signal around δ 21-23 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups. A comparative analysis of a synthesized sample with a reference standard confirms identity.[8]

-

O-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ from the hydroxyl group.

-

C-H Stretch (Aromatic): A sharp peak just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O bonds of the ester and alcohol.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 194, corresponding to the exact mass of the molecule.[1]

-

Key Fragments: Common fragmentation patterns would include the loss of the isopropoxy group ([M-59]⁺), loss of the isopropyl group ([M-43]⁺), and fragments corresponding to the mandeloyl cation (m/z = 135) and the tropylium ion (m/z = 91).

Applications in Drug Development and Materials Science

The utility of this compound extends beyond its identity as a chemical intermediate.

-

Pharmaceutical Reference Standard: Its primary role in the pharmaceutical industry is as a certified reference material for the identification and quantification of "Pregabalin EP Impurity D".[1][2][3] This is crucial for quality control and regulatory compliance in drug manufacturing.

-

Chiral Chemistry: Mandelic acid and its derivatives are widely used as chiral resolving agents.[9] this compound, being a chiral molecule, can serve as a chiral building block (synthon) in the synthesis of more complex enantiomerically pure molecules.

-

Topical and Transdermal Drug Delivery: While not as extensively studied as esters like isopropyl myristate or palmitate, isopropyl esters, in general, are investigated as penetration enhancers in topical drug delivery systems.[10][11][12] They can modify the barrier properties of the stratum corneum, potentially increasing drug permeation. This presents a potential area of research for this compound.

-

Materials Science: It has been noted for its use in the preparation of nonporous silica/alumina amorphous materials, suggesting applications in catalysis or chromatography.[1][3]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, safe handling procedures can be inferred from data on its parent compounds, mandelic acid and isopropyl alcohol.[13]

Experimental Protocol: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14][15]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of any potential vapors, especially when heated.[14]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, which could induce vigorous reactions or degradation.[14][16]

-

Fire Safety: Keep away from heat, sparks, and open flames.[16] The compound has an estimated flash point of 119.4 °C.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place.[17] For long-term stability as a reference standard, storage at reduced temperatures (e.g., -20°C or +4°C) is often recommended.[3][17]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[15] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

References

-

LookChem. This compound. [Link]

-

The Good Scents Company. This compound, 4118-51-8. [Link]

-

AXEL. 85-5647-90 Isopropyl DL-Mandelate 100mg 452669. [Link]

-

FlavScents. This compound. [Link]

-

Pharmaffiliates. CAS No : 4118-51-8| Product Name : Pregabalin - Impurity D. [Link]

- Google Patents.

-

ScienceLab.com. Material Safety Data Sheet Isopropyl Alcohol. [Link]

-

Unity Health Toronto. SAFETY DATA SHEET - Isopropyl 70% Rubbing Compound. [Link]

-

ResearchGate. The IR spectra of the isopropyl ester of mandelic acid: the synthesized.... [Link]

-

USP. First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility. [Link]

- Google Patents. US4259521A - Process for resolving DL-mandelic acid.

-

BioOrganics. Isopropyl DL-Mandelate-d7. [Link]

- Google Patents. US2776324A - Hydrolysis of isopropyl esters with acid.

-

Arkivoc. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

-

Wikipedia. Isopropyl alcohol. [Link]

-

National Institutes of Health. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

- Google Patents. US2110838A - Hydrolysis of isopropyl chloride.

-

National Institutes of Health. Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs.... [Link]

-

UCalgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

ResearchGate. (PDF) Effects of Isopropyl Palmitate on the Skin Permeation of Drugs. [Link]

-

National Institutes of Health. Effect of isopropyl myristate on the viscoelasticity and drug release of a drug-in-adhesive transdermal patch.... [Link]

-

ResearchGate. Pharmaceutical applications of isopropyl alcohol. I. As a solvent in pharmaceutical manufacturing. [Link]

-

National Institutes of Health. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem. [Link]

- Google Patents.

Sources

- 1. lookchem.com [lookchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. axel.as-1.co.jp [axel.as-1.co.jp]

- 4. Isopropyl DL-Mandelate | CAS 4118-51-8 | LGC Standards [lgcstandards.com]

- 5. This compound [flavscents.com]

- 6. This compound, 4118-51-8 [thegoodscentscompany.com]

- 7. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 8. researchgate.net [researchgate.net]

- 9. US4259521A - Process for resolving DL-mandelic acid - Google Patents [patents.google.com]

- 10. Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of isopropyl myristate on the viscoelasticity and drug release of a drug-in-adhesive transdermal patch containing blonanserinEffect of isopropyl myristate on the viscoelasticity and drug release of a drug-in-adhesive transdermal patch containing blonanserinretain--> - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 16. stmichaelshospital.com [stmichaelshospital.com]

- 17. Isopropyl DL-Mandelate | CAS 4118-51-8 | LGC Standards [lgcstandards.com]

Isopropyl mandelate synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of Isopropyl Mandelate

Introduction

This compound, chemically known as propan-2-yl 2-hydroxy-2-phenylacetate, is a significant organic compound with applications in various fields, including its role as a key intermediate in the synthesis of pharmaceuticals.[1] It is notably recognized as a registered impurity of Pregabalin, a widely used anticonvulsant and anxiolytic medication.[1][2] The synthesis of high-purity this compound is therefore of considerable interest to researchers, scientists, and professionals in drug development and manufacturing. This technical guide provides an in-depth exploration of the primary synthesis pathways, reaction mechanisms, and experimental protocols for producing this compound, with a focus on scientific integrity and practical application.

Section 1: Fischer-Speier Esterification: The Predominant Synthesis Pathway

The most common and industrially viable method for synthesizing this compound is the Fischer-Speier esterification. This classic reaction involves the acid-catalyzed esterification of a carboxylic acid (mandelic acid) with an alcohol (isopropanol).[3][4][5][6] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the ester product.

1.1: Mechanistic Deep Dive

The Fischer esterification of mandelic acid with isopropanol proceeds through a series of reversible steps, initiated by an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3][4]

-

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of mandelic acid by the acid catalyst. This initial step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4]

-

Nucleophilic Attack by Isopropanol: The lone pair of electrons on the oxygen atom of isopropanol then attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of isopropanol) to one of the hydroxyl groups of the tetrahedral intermediate. This proton transfer is a rapid and reversible process.

-

Formation of a Good Leaving Group: The protonated hydroxyl group becomes a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: Finally, the protonated carbonyl group of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

To favor the formation of the ester, the reaction is often carried out with an excess of the alcohol (isopropanol) or by removing the water formed during the reaction, for instance, through azeotropic distillation using a Dean-Stark apparatus.[5][7]

1.2: Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism of the Fischer-Speier esterification for the synthesis of this compound.

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

1.3: Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via Fischer esterification.

Materials:

-

Mandelic acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium chloride (NaCl) solution (saturated, brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Toluene (for azeotropic removal of water, optional)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional)

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add mandelic acid and an excess of isopropanol. The molar ratio of isopropanol to mandelic acid can range from 3:1 to serving as the solvent.[7]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-3 mol%) to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux using a heating mantle. If using a Dean-Stark apparatus with toluene, the water-toluene azeotrope will be collected, driving the reaction to completion.[7] The reaction is typically refluxed for several hours (e.g., 2-10 hours), and the progress can be monitored by thin-layer chromatography (TLC).[3][7]

-

Work-up: After the reaction is complete (as indicated by TLC or disappearance of the starting material), cool the mixture to room temperature.

-

Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ gas will be evolved.

-

Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by a wash with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield high-purity this compound.[8]

1.4: Key Performance Indicators

The efficiency of the Fischer esterification for this compound synthesis can be evaluated based on several key parameters.

| Catalyst | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |

| Yttrium(III) chloride/triethylamine | 20 | 60 | 96.0 | [1] |

| Boric acid | 18 | 20 | 93.0 | [1] |

| Sulfuric acid | 2 | Reflux | 95.0 | [7] |

Section 2: Alternative Synthesis Strategies

While Fischer esterification is the most common method, other synthetic routes to this compound exist, offering potential advantages in specific contexts.

2.1: Transesterification Approaches

Transesterification is another viable method for the synthesis of this compound.[9] This process involves the reaction of an ester of mandelic acid (e.g., methyl mandelate or ethyl mandelate) with isopropanol in the presence of an acid or base catalyst.[9][10] The equilibrium is driven towards the product by using a large excess of isopropanol.[9] This method can be advantageous when the starting mandelic acid ester is more readily available or when milder reaction conditions are desired. The transesterification can be catalyzed by both acids and bases.[10]

2.2: Enzymatic Synthesis: A Green Chemistry Perspective

In recent years, enzymatic synthesis has emerged as a "green" alternative for ester production.[11][12] Lipases, a class of enzymes, are particularly effective in catalyzing esterification and transesterification reactions under mild conditions.[11][13] The synthesis of this compound can be achieved by the lipase-catalyzed reaction of mandelic acid and isopropanol in a suitable organic solvent. This biocatalytic approach offers several advantages, including high selectivity, mild reaction conditions (which can prevent side reactions), and reduced environmental impact.[11][12] Immobilized lipases can be used to facilitate catalyst recovery and reuse, further enhancing the economic and environmental viability of the process.[14][15][16]

Section 3: Purification and Characterization

Regardless of the synthetic pathway chosen, the purification of this compound is a critical step to achieve the high purity required for its applications, especially in the pharmaceutical industry.

Purification Techniques:

-

Vacuum Distillation: This is a common method for purifying liquid esters like this compound, which have relatively high boiling points.[1]

-

Column Chromatography: For achieving very high purity, column chromatography using silica gel is an effective technique.[8]

-

Liquid-Liquid Extraction: As described in the experimental protocol, this is a crucial step in the work-up to remove the catalyst and water-soluble impurities.[8]

-

Crystallization: If the product is a solid at room temperature or can be induced to crystallize, this can be a powerful purification method.[8]

Characterization Methods: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[2]

-

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, such as the ester carbonyl (C=O) and hydroxyl (-OH) groups.[2][17]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[2]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.[2]

Conclusion

The synthesis of this compound is a well-established process, with Fischer-Speier esterification being the most prominent and widely employed method. This guide has provided a comprehensive overview of the key synthesis pathways, with a detailed examination of the Fischer esterification mechanism and a practical experimental protocol. Alternative methods like transesterification and enzymatic synthesis offer valuable options depending on the specific requirements of the synthesis. The importance of rigorous purification and characterization has also been highlighted to ensure the final product meets the stringent quality standards demanded by its applications, particularly in the pharmaceutical sector.

References

-

LookChem. This compound. [Link]

- Google Patents. US2884426A - Basic esters of mandelic acid and a process of making same.

-

McKenzie, A. (1904). XLII.—The esterification of r-mandelic acid by menthol and borneol. Journal of the Chemical Society, Transactions, 85, 378-392. [Link]

-

De Vitis, V., et al. (2020). Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Aldehydes. Advanced Synthesis & Catalysis, 362(15), 3149-3155. [Link]

-

Taylor & Francis Online. Fe2(SO4)3 xH2O In Synthesis : A New and Convenient Catalyst For The Esterification Of Mandelic Acid With Alcohols. [Link]

-

Supardan, M. D., et al. (2020). Intensification of Synthesis of Fatty Acid Isopropyl Ester using Microwave. International Journal of Technology, 11(4), 789. [Link]

-

ResearchGate. Transesterification of (R,S)-mandelic acid catalyzed by the lipase. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

International Journal of Technology. Intensification of Synthesis of Fatty Acid Isopropyl Ester using Microwave. [Link]

-

University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Truman State University. Experiment 22: The Fischer Esterification. [Link]

-

Periodica Polytechnica Chemical Engineering. Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. [Link]

-

National University of Pharmacy. Obtaining of the pharmacopoeial reference sample of the mandelic acid isopropyl ester. [Link]

- Google Patents.

-

SciSpace. Enzymatic synthesis of isopropyl myristate using immobilized lipase from Bacillus cereus MTCC 8372. [Link]

-

The Good Scents Company. This compound. [Link]

-

ResearchGate. The IR spectra of the isopropyl ester of mandelic acid: the synthesized.... [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

REVISTA DE CHIMIE. Isopropyl Lactate Obtaining by Transesterification in Reactive Distillation System. [Link]

-

ResearchGate. Experimental versus predicted results of lipase catalyzed production of isopropyl laurate. [Link]

-

Atlanchim Pharma. Isolation by purification – Isolation of impurities. [Link]

-

The Royal Society of Chemistry. Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity. [Link]

-

National Institutes of Health. Synthesis of Isopropyl Ferulate Using Silica-Immobilized Lipase in an Organic Medium. [Link]

-

Hindawi. Synthesis of isopropyl ferulate using silica-immobilized lipase in an organic medium. [Link]

-

Master Organic Chemistry. Transesterification. [Link]

-

Latin American Applied Research. ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. [Link]

-

FlavScents. This compound. [Link]

-

Engineering Journal IJOER. Isopropyl myristate continuous synthesis in a packed-bed reactor using lipase immobilized on magnetic polymer. [Link]

- Google Patents.

- Google Patents. US4259521A - Process for resolving DL-mandelic acid.

-

National Center for Biotechnology Information. ISOPROPYL ALCOHOL MANUFACTURE BY THE STRONG-ACID PROCESS. [Link]

-

Metoree. 17 Mandelic Acid Manufacturers in 2025. [Link]

-

Reddit. What's the best way to purify Isopropyl Alcohol?. [Link]

-

ResearchGate. Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium. [Link]

-

Sciencemadness Discussion Board. Isopropyl Salicylate. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. athabascau.ca [athabascau.ca]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. atlanchimpharma.com [atlanchimpharma.com]

- 9. revistadechimie.ro [revistadechimie.ro]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pp.bme.hu [pp.bme.hu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Synthesis of Isopropyl Ferulate Using Silica-Immobilized Lipase in an Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of isopropyl ferulate using silica-immobilized lipase in an organic medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Spectroscopic Unveiling of Isopropyl Mandelate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for isopropyl mandelate, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of this molecule. Beyond a mere presentation of data, this guide delves into the rationale behind spectral interpretation, providing field-proven insights into experimental design and data analysis, thereby upholding the principles of scientific integrity and expertise.

Introduction: The Molecular Architecture of this compound

This compound (propan-2-yl 2-hydroxy-2-phenylacetate) is an ester of mandelic acid and isopropanol. Its structure, featuring a chiral center, a hydroxyl group, an ester linkage, a phenyl ring, and an isopropyl moiety, gives rise to a unique and informative spectroscopic signature. Understanding these spectral features is paramount for its identification, purity assessment, and quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are indispensable for complete characterization.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum of this compound offers a clear map of the different proton environments within the molecule. The expected signals, their multiplicities, and approximate chemical shifts are detailed below. The interpretation of these signals is crucial for confirming the presence and connectivity of the various functional groups.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl (C₆H₅) | 7.2 - 7.5 | Multiplet | - | 5H |

| Methine (CH-OH) | 5.1 - 5.3 | Singlet/Doublet (if coupled to OH) | - | 1H |

| Hydroxyl (OH) | Variable (2.0 - 4.0) | Broad Singlet | - | 1H |

| Isopropyl Methine (CH) | 4.9 - 5.1 | Septet | ~6-7 | 1H |

| Isopropyl Methyl (CH₃) | 1.2 - 1.4 | Doublet | ~6-7 | 6H |

Causality Behind Experimental Observations:

-

Phenyl Protons (7.2 - 7.5 ppm): The protons on the benzene ring are deshielded due to the aromatic ring current and resonate in the characteristic downfield region for aromatic protons.

-

Methine Proton (CH-OH, 5.1 - 5.3 ppm): This proton is attached to a carbon bearing two electronegative atoms (oxygen of the hydroxyl and oxygen of the ester), leading to significant deshielding and a downfield shift. Its multiplicity can be a singlet, or it may show coupling to the hydroxyl proton, which is often broadened or exchanges with trace water in the solvent.

-

Hydroxyl Proton (OH, variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet.

-

Isopropyl Methine Proton (4.9 - 5.1 ppm): This proton is deshielded by the adjacent ester oxygen. It is split into a septet by the six equivalent protons of the two methyl groups, following the n+1 rule (6+1=7).[1]

-

Isopropyl Methyl Protons (1.2 - 1.4 ppm): The six protons of the two methyl groups are equivalent and are split into a doublet by the single methine proton (1+1=2).[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a definitive count of the unique carbon environments in this compound. The predicted chemical shifts are based on established ranges for similar functional groups.[2][3][4][5]

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Phenyl (C-ipso) | 138 - 142 |

| Phenyl (C-ortho, C-meta, C-para) | 125 - 130 |

| Methine (CH-OH) | 70 - 75 |

| Isopropyl Methine (CH) | 68 - 72 |

| Isopropyl Methyl (CH₃) | 20 - 25 |

Expert Insights on Spectral Features:

-

Carbonyl Carbon (170 - 175 ppm): The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield position.[2][3]

-

Aromatic Carbons (125 - 142 ppm): The carbons of the phenyl ring resonate in the aromatic region. The ipso-carbon (the one attached to the chiral center) is typically at the most downfield position within this group.

-

Methine Carbon (CH-OH, 70 - 75 ppm): This carbon, bonded to two oxygen atoms, is highly deshielded.

-

Isopropyl Methine Carbon (68 - 72 ppm): The methine carbon of the isopropyl group is also deshielded due to the adjacent ester oxygen.

-

Isopropyl Methyl Carbons (20 - 25 ppm): The two methyl carbons of the isopropyl group are equivalent and appear in the aliphatic region of the spectrum.

Experimental Protocol: NMR Spectroscopy

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.[6]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpreting the IR Spectrum of this compound

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups. An example of an IR spectrum for this compound has been reported in the literature.[7]

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Carbonyl (C=O) | Stretching | 1720 - 1740 | Strong, Sharp |

| Phenyl C=C | Stretching | 1450 - 1600 | Medium |

| C-O | Stretching | 1000 - 1300 | Strong |

Rationale for Peak Assignments:

-

O-H Stretch (3200 - 3600 cm⁻¹): The broad and strong absorption in this region is a classic indicator of a hydroxyl group, with the broadening resulting from hydrogen bonding.[8][9]

-

Aromatic and Aliphatic C-H Stretches (2850 - 3100 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the isopropyl group.[9]

-

C=O Stretch (1720 - 1740 cm⁻¹): A strong, sharp peak in this region is indicative of the carbonyl group of the ester. For saturated esters, this peak typically appears between 1750-1735 cm⁻¹.[10][11]

-

Phenyl C=C Stretches (1450 - 1600 cm⁻¹): These medium-intensity absorptions are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O Stretches (1000 - 1300 cm⁻¹): Esters typically show two C-O stretching bands, one for the C-O bond adjacent to the carbonyl group and another for the O-alkyl bond.[10][11]

Experimental Protocol: IR Spectroscopy

The following protocol outlines the steps for obtaining a high-quality IR spectrum of this compound.

Step-by-Step Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil to ensure good contact.

-

-

Data Acquisition:

-

Collect the sample spectrum over the desired wavenumber range (typically 4000 - 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Logical Flow for IR Spectral Analysis

Caption: A decision-making flowchart for the interpretation of an IR spectrum of suspected this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and synergistic approach to the comprehensive characterization of this compound. Each technique offers unique and complementary information, and together they allow for an unambiguous confirmation of the molecule's structure and purity. This guide has provided not only the expected spectral data but also the underlying principles and practical protocols necessary for researchers to confidently acquire and interpret this crucial analytical information.

References

-

Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 726-34. [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Concordia College. [Link]

-

TheElkchemist. (2023, March 14). NMR Spectroscopy | Interpreting Spectra | Ester [Video]. YouTube. [Link]

-

Clark, J. (2022). interpreting C-13 NMR spectra. Chemguide. [Link]

-

George, W. O., & McIntyre, P. S. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. Organic Chemistry at CU Boulder. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Deva, D., et al. (2010). Infrared spectra of methyl mandelate in an argon matrix at different temperatures. New Journal of Chemistry, 34, 1266-1285. [Link]

-

LibreTexts. (2019, July 24). 6.1: Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Scribd. (n.d.). IR Spectra: Acids, Alcohols, Esters. [Link]

-

Bhacca, N. S., & Williams, D. H. (1964). Conformation of the esters of steroid hydroxyl groups by infrared spectroscopy. Canadian Journal of Chemistry, 42(11), 2634-2638. [Link]

-

ResearchGate. (2014, November 10). How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy?. [Link]

-

LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

-

Chemstuff. (n.d.). IR Spectroscopy of Esters. [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

-

Facey, G. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link]

-

Roy, D., et al. (2011). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Computational and Theoretical Chemistry, 964(1-3), 206-211. [Link]

-

Bevz, O., et al. (2019). The IR spectra of the isopropyl ester of mandelic acid: the synthesized one (top), the ester from the LGC certificate (bottom). ResearchGate. [Link]

-

University of Wisconsin-Madison. (n.d.). Common 1H NMR Splitting Patterns. Department of Chemistry. [Link]

-

Jasperse, C. (n.d.). H-NMR Familiar Groups that are Easy to Recognize. Concordia College. [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Department of Chemistry. [Link]

-

Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. ResearchGate. [Link]

-

Clarke, D. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Morressier. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Department of Chemistry. [Link]

-

SpectraBase. (n.d.). Isopropyl ether - Optional[13C NMR] - Chemical Shifts. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Department of Chemistry. [Link]

-

NIST. (n.d.). Ethyl mandelate. NIST Chemistry WebBook. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Organic Chemistry at CU Boulder. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000863). [Link]

-

UCLA. (n.d.). IR Absorption Table. WebSpectra. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS Search Result. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

LibreTexts. (2023, May 4). 13.7: Uses of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

The Good Scents Company. (n.d.). This compound, 4118-51-8. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

NIST. (n.d.). Isopropyl Alcohol. NIST Chemistry WebBook. [Link]

Sources

- 1. askthenerd.com [askthenerd.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. researchgate.net [researchgate.net]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. orgchemboulder.com [orgchemboulder.com]

Isopropyl mandelate CAS number 4118-51-8 information

An In-Depth Technical Guide to Isopropyl Mandelate (CAS 4118-51-8)

Introduction

This compound (CAS No. 4118-51-8), systematically named propan-2-yl 2-hydroxy-2-phenylacetate, is a specialty chemical primarily recognized within the pharmaceutical industry.[1][2][3] As an ester of the alpha-hydroxy acid, mandelic acid, and isopropyl alcohol, its significance is predominantly linked to its role as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs), most notably Pregabalin, where it is designated as Pregabalin EP Impurity D.[2][3][4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis, analytical characterization, applications as a reference standard, and essential safety considerations.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis, purification, and analytical method development. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4118-51-8 | [1][3] |

| Molecular Formula | C₁₁H₁₄O₃ | [3] |

| Molecular Weight | 194.23 g/mol | [1] |

| IUPAC Name | propan-2-yl 2-hydroxy-2-phenylacetate | [3] |

| Synonyms | Isopropyl 2-hydroxy-2-phenylacetate, (±)-Isopropyl Mandelate | [4] |

| Boiling Point | 291.8 °C (estimated at 760 mmHg) | [1][5] |

| Flash Point | 119.4 °C (estimated) | [1] |

| Density | 1.117 g/cm³ (estimated) | [1] |

| Water Solubility | 8728 mg/L at 25 °C (estimated) | [5] |

| logP (o/w) | 1.67 - 1.78 (estimated) | [1][5] |

| pKa | 12.39 ± 0.20 (predicted) | [1] |

| Appearance | Neat (liquid or solid, depending on purity/temp) | [3][6] |

| Storage Temperature | +4°C | [6] |

Synthesis and Mechanism

This compound is typically synthesized via a direct esterification of mandelic acid with isopropyl alcohol. This reaction, a classic Fischer esterification, is catalyzed by a strong acid.

Reaction Mechanism

The synthesis proceeds through a well-established acid-catalyzed nucleophilic acyl substitution mechanism. The key steps are:

-

Protonation of the Carbonyl: The carboxylic acid group of mandelic acid is protonated by the acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon, making it more electrophilic.

-

Nucleophilic Attack: A lone pair of electrons from the hydroxyl group of isopropyl alcohol attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl C=O double bond, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the conjugate base of the catalyst) to regenerate the catalyst and yield the final product, this compound.

Caption: Fischer esterification workflow for this compound synthesis.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a standard procedure for synthesizing this compound.[7]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add mandelic acid (15.2 g, 0.1 mol) and isopropyl alcohol (90 mL, excess).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 85-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add 100 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound. A yield of over 90% can be achieved with effective purification.[7]

Applications in Pharmaceutical Analysis and Development

Pregabalin Impurity Reference Standard

The primary and most critical application of this compound is its use as a qualified reference standard for an impurity in the API Pregabalin.[2][3][8] According to European Pharmacopoeia (EP) guidelines, it is listed as "Pregabalin EP Impurity D".[3]

The presence of this impurity can arise from synthetic routes where isopropyl alcohol is used as a solvent, potentially reacting with mandelic acid derivatives or related precursors under certain conditions.[9] Regulatory bodies like the ICH require that impurities in drug substances above a certain threshold (typically >0.15%) be identified, characterized, and monitored.[10] Therefore, having a pure, well-characterized standard of this compound is essential for:

-

Analytical Method Validation: To confirm that HPLC or GC methods can accurately detect, separate, and quantify this specific impurity in batches of Pregabalin.

-

Quality Control (QC): For routine testing of API batches to ensure they meet the stringent purity requirements set by pharmacopoeias.

-

Stability Studies: To monitor the potential formation of this impurity over time under various storage conditions.

Caption: Role of this compound as a reference standard in QC.

Synthetic Building Block

Beyond its role as an impurity, this compound serves as a building block in organic synthesis. The ester and hydroxyl functional groups allow for a variety of chemical transformations, making it a useful intermediate for more complex molecules in drug discovery and materials science.

Analytical Characterization

Comprehensive characterization is crucial for confirming the identity and purity of this compound, especially when used as a reference standard. Suppliers of this standard typically provide a full certificate of analysis including HPLC, Mass Spectrometry, and NMR data.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton in the molecule. The expected chemical shifts (in CDCl₃) are:

-

A doublet around δ 1.2 ppm corresponding to the two equivalent methyl groups (-CH(CH₃ )₂) of the isopropyl moiety.[11]

-

A multiplet (septet) around δ 4.9-5.1 ppm for the methine proton (-CH (CH₃)₂) of the isopropyl group.[11]

-

A singlet around δ 5.2 ppm for the benzylic proton (-CH (OH)Ph).

-

A broad singlet for the hydroxyl proton (-OH ), which is exchangeable with D₂O.

-

A multiplet between δ 7.3-7.5 ppm corresponding to the five protons of the phenyl ring.

-

-

¹³C NMR: The carbon NMR would show distinct signals for all 11 carbons, with characteristic shifts for the ester carbonyl (around 173 ppm), the carbons of the phenyl ring (126-140 ppm), and the carbons of the isopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. A study comparing synthesized this compound to a certified reference sample showed identical spectra.[7][12] Key absorption bands include:

-

A broad peak around 3400-3500 cm⁻¹ for the O-H stretch of the hydroxyl group.

-

A strong, sharp peak around 1730 cm⁻¹ for the C=O stretch of the ester carbonyl group.[11]

-

Peaks in the 2980-2940 cm⁻¹ region for the C-H stretching of the aliphatic groups.

-

Peaks around 1600 and 1495 cm⁻¹ for C=C stretching within the aromatic ring.

-

A strong peak in the 1200-1100 cm⁻¹ region corresponding to the C-O stretching of the ester.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would show a molecular ion peak [M]⁺ at m/z = 194. Key fragmentation patterns for esters would be observed, including the loss of the isopropyl group or cleavage adjacent to the carbonyl group.

Safety and Handling

Comprehensive toxicological data for pure this compound is not widely available. One source indicates no GHS classification has been found.[2] However, a conservative approach to handling is warranted based on the properties of its parent molecules and general laboratory safety principles.

-

General Precautions: Handle in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Irritation Potential: As a derivative of isopropyl alcohol and an organic ester, it may cause skin and eye irritation upon direct contact. In case of contact, rinse the affected area thoroughly with water.

-

Inhalation: Avoid inhaling vapors or mists.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at +4°C.[6]

Conclusion

This compound is a fine chemical of significant importance in the pharmaceutical sector, primarily as a certified impurity reference standard for Pregabalin. Its well-defined physicochemical properties and clear synthetic pathway via Fischer esterification make it readily accessible for this critical quality control application. A thorough understanding of its analytical profile is paramount for its use in validating methods designed to ensure the purity and safety of final drug products. While it is not considered highly hazardous, standard laboratory safety protocols should always be followed during its handling and storage.

References

-

Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. (2010). ARKIVOC, 2010(x), 266-275. Available at: [Link]

-

Reddy, B. P., et al. (2012). Cost-Effective Isolation of a Process Impurity of Pregabalin. Journal of Chromatographic Science, 50(8), 738-742. Available at: [Link]

-

Mali, N. L., Mehta, R., Mehta, P., & Sen, P. (2025). Synthesis and Characterization of Pregabalin Impurity G of an Anticonvulsant Drug, Pregabalin. The Pharmaceutical and Chemical Journal, 12(4), 208-215. Available at: [Link]

-

Pregabalin Impurities. (n.d.). SynZeal. Available at: [Link]

-

This compound. (n.d.). LookChem. Available at: [Link]

-

This compound, 4118-51-8. (n.d.). The Good Scents Company. Available at: [Link]

-

Bevz, O., Ukrainets, I. V., Vashchenko, O. V., & Budianska, L. V. (n.d.). The IR spectra of the isopropyl ester of mandelic acid: the synthesized one (top), the ester from the LGC certificate (bottom). ResearchGate. Available at: [Link]

-

Synthesis of mandelate. (n.d.). PrepChem.com. Available at: [Link]

- Processes for producing methenamine mandelate. (2017). Google Patents.

-

Obtaining of the pharmacopoeial reference sample of the mandelic acid isopropyl ester. (n.d.). zhph.ztmu.edu.ua. Available at: [Link]

-

Fregert, S., & Dahlquist, I. (1977). Sensitivity to isopropyl alcohol. Contact Dermatitis, 3(5), 240-244. Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

-

CAS No : 4118-51-8 | Product Name : Pregabalin - Impurity D | Chemical Name : this compound. (n.d.). Pharmaffiliates. Available at: [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000863). (n.d.). Human Metabolome Database. Available at: [Link]

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031241). (n.d.). Human Metabolome Database. Available at: [Link]

-

This compound. (n.d.). FlavScents. Available at: [Link]

-

mandelamide. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

mass spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2. (n.d.). docbrown.info. Available at: [Link]

-

FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. (n.d.). ResearchGate. Available at: [Link]

-

Ozel, H. Z., et al. (2020). Detection of Orange Essential Oil, Isopropyl Myristate, and Benzyl Alcohol in Lemon Essential Oil by FTIR Spectroscopy Combined with Chemometrics. Molecules, 25(24), 6023. Available at: [Link]

-

Isopropyl Alcohol. (n.d.). NIST WebBook. Available at: [Link]

-

Isopropyl myristate. (n.d.). NIST WebBook. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound, 4118-51-8 [thegoodscentscompany.com]

- 3. Isopropyl DL-Mandelate | CAS 4118-51-8 | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound [flavscents.com]

- 6. Isopropyl DL-Mandelate | CAS 4118-51-8 | LGC Standards [lgcstandards.com]

- 7. researchgate.net [researchgate.net]

- 8. Isopropyl DL-Mandelate | CAS 4118-51-8 | LGC Standards [lgcstandards.com]

- 9. tpcj.org [tpcj.org]

- 10. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties and Solubility of Isopropyl Mandelate

This guide provides a comprehensive overview of the essential physical and chemical properties of isopropyl mandelate, with a detailed focus on its solubility characteristics. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical methodologies to support formulation, quality control, and analytical development activities.

Introduction to this compound

This compound, the isopropyl ester of mandelic acid, is a chiral molecule utilized in various chemical and pharmaceutical applications. Its structure, comprising a phenyl group, a hydroxyl group, and an isopropyl ester, imparts a unique combination of lipophilicity and hydrogen bonding capability, which dictates its physical behavior and solubility profile. Understanding these properties is paramount for its effective application, particularly in contexts such as a chiral solvent or as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it has been explored as a chiral solvent for influencing the crystallization kinetics of mandelic acid enantiomers. Isopropyl DL-Mandelate is also noted as an impurity of Pregabalin.[1]

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development. The following table summarizes the key physical and chemical identifiers for this compound.

| Property | Value | Source |

| Chemical Name | propan-2-yl 2-hydroxy-2-phenylacetate | [2][3][4] |

| Synonyms | Isopropyl 2-Hydroxy-2-phenylacetate, Mandelic acid isopropyl ester | [1][4] |

| CAS Number | 4118-51-8 | [2][3][4] |

| Molecular Formula | C₁₁H₁₄O₃ | [2][3][4] |

| Molecular Weight | 194.23 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder | [5] |

These fundamental properties are critical for accurate molar calculations, spectroscopic identification, and regulatory documentation.

Thermal and Physical Constants

The thermal and physical constants of this compound are crucial for predicting its behavior under various processing and storage conditions. These parameters influence everything from reaction kinetics to formulation stability.

| Property | Value | Source |

| Boiling Point | 291.8 °C (at 760 mmHg, estimated) | [1][2][4] |

| Flash Point | 119.4 °C (247.0 °F, TCC, estimated) | [1][2][4] |

| Density | 1.117 g/cm³ | [1] |

| Refractive Index | 1.5600 (estimated) | [1] |

| Vapor Pressure | 0.000875 mmHg (at 25°C) | [1] |

The high boiling point suggests low volatility under standard conditions, which is advantageous for many formulation processes. The density is useful for mass-to-volume conversions in process design.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability, formulation feasibility, and environmental fate. The unique molecular structure of this compound, featuring both hydrophobic (phenyl and isopropyl groups) and hydrophilic (hydroxyl and ester groups) moieties, results in a nuanced solubility profile.

Aqueous Solubility

The solubility of this compound in water is relatively low, a characteristic attributable to the dominance of its lipophilic regions.

| Solvent | Solubility | Temperature | Source |

| Water | 8728 mg/L (estimated) | 25 °C | [2][4] |

This limited aqueous solubility has significant implications for its use in aqueous-based formulations and highlights the need for solubilization strategies where higher aqueous concentrations are required.

Lipophilicity and Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and is instrumental in predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

| Parameter | Value | Source |

| LogP (o/w) | 1.780 (estimated) | [2][4] |

| XLogP3 | 2.0 | [1][4] |

A positive LogP value indicates a preference for the lipid phase, classifying this compound as a lipophilic compound. This property is consistent with its observed low water solubility.

Solubility in Organic Solvents

Experimental Determination of Solubility

Accurate determination of solubility is a cornerstone of pharmaceutical development. The following section outlines a standardized protocol for determining the aqueous solubility of a compound like this compound, based on established guidelines.

OECD Guideline 105: Water Solubility

The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the testing of chemicals. Guideline 105 specifically addresses the determination of water solubility.[6][7][8] Two primary methods are described: the Column Elution Method and the Flask Method.[7] Given the estimated solubility of this compound is above 10⁻² g/L, the Flask Method is the more appropriate choice.[6]

Principle of the Flask Method: A surplus of the test substance is agitated in water at a controlled temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Experimental Workflow:

Caption: Workflow for determining aqueous solubility using the Flask Method.

Detailed Protocol:

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a flask of a suitable size.

-

Solvent Addition: Add a known volume of distilled or deionized water to the flask.

-

Equilibration: Seal the flask and place it in a mechanical shaker or stirrer in a constant temperature bath (e.g., 25 ± 0.5 °C). Agitate the mixture for a sufficient time to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been established.

-

Phase Separation: Once equilibrium is reached, allow the mixture to stand at the same temperature to permit the separation of undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear aqueous supernatant.

-

Sample Preparation: The sample should be filtered through a membrane filter (e.g., 0.45 µm) that does not adsorb the test substance, or centrifuged to remove any suspended particles.

-

Analysis: Quantify the concentration of this compound in the filtrate or supernatant using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Replicates: The experiment should be performed in at least triplicate to ensure the reproducibility of the results.

Conclusion

This technical guide has provided a detailed examination of the physical properties and solubility of this compound. The compiled data on its thermal and physical constants, coupled with its aqueous solubility and lipophilicity, offer a solid foundation for its application in scientific research and drug development. The outlined experimental protocol for solubility determination, grounded in OECD guidelines, provides a robust methodology for generating reliable and reproducible data. Further research to quantify its solubility in a broader range of organic solvents would be a valuable addition to the existing body of knowledge.

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound, 4118-51-8. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

-

Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

-

OECD. (n.d.). OECD GUIDELINES FOR TESTING OF CHEMICALS. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

OECD. (2017, October 9). OECD GUIDELINES FOR TESTING OF CHEMICALS. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

FlavScents. (n.d.). This compound. Retrieved from [Link]

- Lorenz, H., & Seidel-Morgenstern, A. (2010). Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. Crystal Growth & Design, 11(1), 242-248.

-

ResearchGate. (2025, August 10). (R,S)-Mandelic Acid in Pure and Binary Solvents Solubility Measurement and its Correlation with Thermodynamic Models. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents. Retrieved from [Link]

-

USP. (n.d.). First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound, 4118-51-8 [thegoodscentscompany.com]

- 3. Isopropyl DL-Mandelate | CAS 4118-51-8 | LGC Standards [lgcstandards.com]

- 4. This compound [flavscents.com]

- 5. drugfuture.com [drugfuture.com]

- 6. filab.fr [filab.fr]

- 7. oecd.org [oecd.org]

- 8. files.chemicalwatch.com [files.chemicalwatch.com]

Isopropyl 2-hydroxy-2-phenylacetate structural formula

An In-Depth Technical Guide to Isopropyl 2-hydroxy-2-phenylacetate

Executive Summary: This guide provides a comprehensive technical overview of Isopropyl 2-hydroxy-2-phenylacetate, also known as Isopropyl DL-Mandelate. It covers the molecule's structural characteristics, physicochemical properties, a detailed, field-proven synthesis protocol, and its primary applications, with a focus on its role as a pharmaceutical reference standard. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind experimental procedures and methodologies for self-validation, targeting researchers and professionals in the fields of chemical synthesis and drug development.

Introduction and Nomenclature

Isopropyl 2-hydroxy-2-phenylacetate is an ester of mandelic acid, a simple yet important alpha-hydroxy acid. The molecule is characterized by a central chiral carbon bonded to a hydroxyl group, a phenyl group, a hydrogen atom, and an isopropoxycarbonyl group. Its significance in the pharmaceutical industry is primarily as a certified reference material for process and quality control. Specifically, it is recognized as Pregabalin EP Impurity D, a critical marker in the synthesis and purification of the active pharmaceutical ingredient (API) Pregabalin.[1][2] Understanding its formation, properties, and synthesis is therefore crucial for drug development professionals ensuring the purity and safety of the final drug product.

The compound is most commonly available as a racemic mixture, referred to as Isopropyl DL-Mandelate. The individual stereoisomers, (S)-isopropyl 2-hydroxy-2-phenylacetate and (R)-isopropyl 2-hydroxy-2-phenylacetate, are also subjects of study, particularly in research involving chiral resolution and stereospecific interactions.[3][]

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is foundational to its synthesis, purification, and application. The key physicochemical data for Isopropyl 2-hydroxy-2-phenylacetate are summarized below.

Data Summary Table

| Property | Value | Source(s) |

| IUPAC Name | isopropyl 2-hydroxy-2-phenylacetate | [5] |

| Synonyms | Isopropyl DL-mandelate, Pregabalin Impurity D | [1][2] |

| CAS Number | 4118-51-8 (for racemate) | [1][5] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][5] |

| Molecular Weight | 194.23 g/mol | [1][5] |

| Appearance | Colorless needle-like crystals or oil | [6] |

| Melting Point | 33.8–34.2 °C (306.9–307.3 K) | [6] |

| Boiling Point | 291.8 °C at 760 mmHg (Predicted) | [7] |

| Solubility | Acetonitrile | [5] |

| SMILES | CC(C)OC(=O)C(C1=CC=CC=C1)O | [1] |

| Storage | 2-8°C | [5] |

Structural Elucidation

The molecular architecture dictates the compound's reactivity and interactions.

The two-dimensional structure highlights the key functional groups: a phenyl ring, a secondary alcohol, and an isopropyl ester. The chiral center is located at the carbon alpha to the phenyl ring and the carbonyl group.

Caption: Structure of Isopropyl 2-hydroxy-2-phenylacetate.

Single-crystal X-ray diffraction studies have provided precise insights into the three-dimensional structure of racemic Isopropyl 2-hydroxy-2-phenylacetate.[8] The molecule is notably non-planar; a significant dihedral angle of 76.1° exists between the plane of the phenyl ring and the carboxylate (O-C=O) fragment.[6][8] In the solid state, the crystal packing is stabilized by bifurcated intermolecular O-H···(O,O) hydrogen bonds, which create chains propagating through the crystal lattice.[6][8] This structural information is invaluable for understanding its physical properties, such as melting point and solubility, and for confirming the identity of synthesized material against a reference standard.

Synthesis and In-Process Validation

The most direct and reliable method for preparing Isopropyl 2-hydroxy-2-phenylacetate is the Fischer-Speier esterification of mandelic acid. This acid-catalyzed reaction is an equilibrium process, and the protocol is designed to drive the reaction toward the product side while ensuring high purity.

Synthesis Workflow: Fischer-Speier Esterification